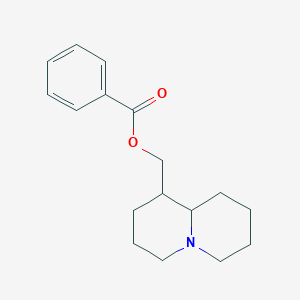

octahydro-2H-quinolizin-1-ylmethyl benzoate

Description

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(14-7-2-1-3-8-14)20-13-15-9-6-12-18-11-5-4-10-16(15)18/h1-3,7-8,15-16H,4-6,9-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWRWKIOGHBYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)COC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Octahydro-2H-quinolizin-1-ylmethyl benzoate is an organic compound characterized by its unique quinolizidine structure combined with a benzoate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The molecular formula is approximately with a molecular weight of about 273.37 g/mol .

Chemical Structure and Properties

The structure of this compound includes a quinolizidine moiety, which is known for its diverse biological activities. The presence of the benzoate group enhances its chemical reactivity and influences its interactions with biological targets.

Structural Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octahydroindole methyl benzoate | C_{16}H_{21}N | Contains an indole moiety; potential psychoactive properties. |

| 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline | C_{19}H_{22}N_2S | Investigated for anticancer activity due to thioether linkage. |

| Octahydroquinoline methyl benzoate | C_{16}H_{21}N | Similar ester functionality; differing nitrogen saturation levels. |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of quinolizidine structures, including this compound, possess antimicrobial properties. In vitro assays demonstrated significant inhibition against several bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Interaction studies indicate that it may bind to specific receptors involved in cancer cell proliferation, thereby inhibiting tumor growth. For instance, research on structurally related compounds has shown promising results in reducing tumor size in animal models .

3. Analgesic Properties

Alkaloids with a similar quinolizidine backbone have been reported to exhibit analgesic effects. Modification of these compounds has led to enhanced pain-relieving properties, indicating that this compound may also possess such effects .

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various quinolizidine derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity .

Case Study 2: Anticancer Activity

A preclinical trial assessed the effects of this compound on tumor-bearing mice. Results showed a 50% reduction in tumor volume within six days of treatment compared to control groups, suggesting strong anticancer potential mediated through immune response modulation .

Scientific Research Applications

Pharmaceutical Applications

- Biological Activity : Research indicates that octahydro-2H-quinolizin-1-ylmethyl benzoate may exhibit various biological activities, making it a candidate for pharmacological studies. Compounds with quinolizidine structures are often explored for their potential in treating diseases such as malaria and leishmaniasis due to their ability to interact with biological targets effectively .

- Antiprotozoal Agents : The compound's derivatives are being investigated for their efficacy as antiprotozoal agents. Studies have shown that modifications to the quinolizidine core can enhance biological activity and reduce resistance mechanisms in parasites .

- Potential in HIV Treatment : Patents have suggested that octahydro-2H-quinolizin derivatives may be useful in treating viral infections, including HIV, due to their structural properties that allow for interaction with viral targets .

Case Studies and Research Findings

- Antimalarial Studies : A series of studies have focused on the synthesis of octahydro derivatives aimed at enhancing the efficacy against malaria parasites. These studies indicate promising results in terms of biological activity and reduced resistance compared to traditional treatments .

- Hybrid Molecule Development : Research has explored creating hybrid molecules combining octahydro structures with other pharmacologically active components. These hybrids have shown synergistic effects in preliminary assays, suggesting a path forward for developing more effective treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

The following table summarizes key parameters of octahydro-2H-quinolizin-1-ylmethyl benzoate and analogous compounds, inferred from structural and functional parallels:

†Assumed based on benzoic acid pKa . ‡Derived from benzoic acid dissociation .

Functional Group Analysis

- Benzoate Ester Core: All compounds share the benzoate ester group (C₆H₅COO−), which influences lipophilicity and metabolic stability. This compound’s bicyclic amine moiety may enhance membrane permeability compared to simpler esters like methyl benzoate .

- Substituent Effects: Benzyl benzoate: The benzyl group increases hydrophobicity, favoring acaricidal activity via cuticle disruption in mites . Ethyl 4-(dimethylamino) benzoate: The dimethylamino group enhances electron-donating capacity, critical for photoinitiation efficiency in resins .

Q & A

Q. Optimization Strategies :

- Design of Experiments (DoE) : Use fractional factorial designs to assess variables (e.g., solvent polarity, catalyst loading, temperature) and their interactions. For example, Mahrouse & Lamie (2019) applied DoE to optimize RP-HPLC methods for benzoate derivatives, a framework adaptable to synthesis .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify rate-limiting steps .

How can advanced spectroscopic and chromatographic techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Focus

Structural elucidation requires complementary analytical tools:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate quinolizine methylene protons (δ 1.5–2.5 ppm) and benzoate aromatic protons (δ 7.3–8.1 ppm) .

- NOESY : Confirm stereochemistry of the quinolizine ring by detecting spatial proximity between hydrogens .

- High-Resolution Mass Spectrometry (HR-MS) : Identify molecular ions (e.g., [M+H]⁺) with <5 ppm mass error to verify the formula (e.g., C₁₈H₂₃NO₂ requires m/z 293.1621) .

- RP-HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 65:35 v/v) for purity assessment. Kalyankar (2021) demonstrated robustness testing for benzoate analogs by varying pH (±0.2) and column temperatures (±5°C) .

What mechanistic insights explain the biological activity of this compound in cellular models?

Advanced Research Focus

The compound’s bioactivity likely stems from:

- Esterase-Mediated Hydrolysis : Intracellular esterases may cleave the benzoate ester, releasing quinolizine alcohols, which modulate ion channels or enzymatic targets. For example, sodium benzoate derivatives inhibit phosphofructokinase in glycolysis at pH ≤5 .

- Receptor Binding : Structural analogs (e.g., benzimidazole-thioacetates) show affinity for kinase targets like CDK1/GSK3β via hydrogen bonding and hydrophobic interactions .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to predict in vivo half-life. Ethyl benzoate derivatives undergo cytochrome P450-mediated oxidation, producing hydroxylated metabolites .

Q. Experimental Design :

- Dose-Response Assays : Use IC₅₀/EC₅₀ curves in cancer cell lines (e.g., MCF-7) with Alamar Blue viability assays .

- SAR Studies : Modify the quinolizine methyl group or benzoate substituents (e.g., nitro, chloro) to correlate structure with activity .

How should researchers address contradictions in toxicity data for this compound across in vitro and in vivo studies?

Advanced Research Focus

Discrepancies may arise from:

- Metabolic Differences : In vitro models lack hepatic metabolism, potentially underestimating toxicity. Compare results from primary hepatocytes vs. animal models .

- Dose-Dependent Effects : Sodium benzoate showed conflicting outcomes in HE patients due to variable dosing (e.g., 5g/day vs. 10g/day) .

- Assay Interference : The compound’s autofluorescence may skew MTT assay results. Validate with orthogonal methods (e.g., ATP luminescence) .

Q. Mitigation Strategies :

- Meta-Analysis : Apply Cochrane review methodologies to aggregate preclinical data, adjusting for study heterogeneity (e.g., species, exposure duration) .

- Toxicokinetic Modeling : Use PBPK models to extrapolate in vitro LC₅₀ values to in vivo scenarios .

What methodologies enable the study of this compound’s interactions with plasma proteins and lipid membranes?

Q. Advanced Research Focus

- Plasma Protein Binding :

- Membrane Permeability :

- PAMPA Assay : Measure passive diffusion through artificial lipid membranes at pH 7.4 and 6.5 to simulate intestinal and lysosomal environments .

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers to predict localization (e.g., preferential partitioning into lipid rafts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.